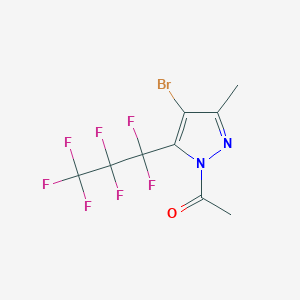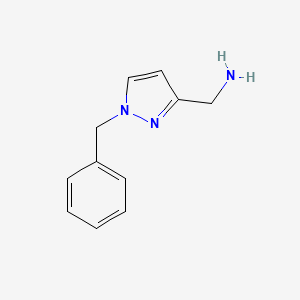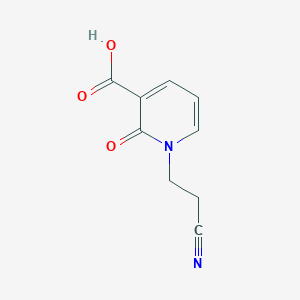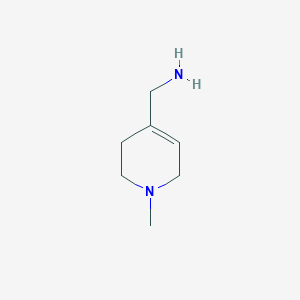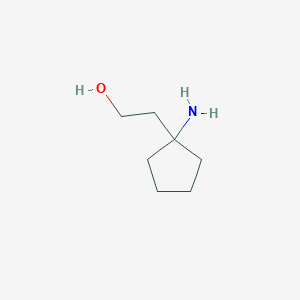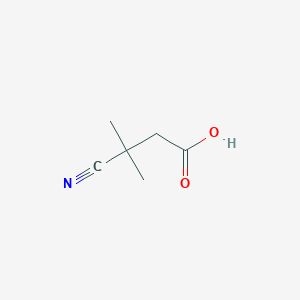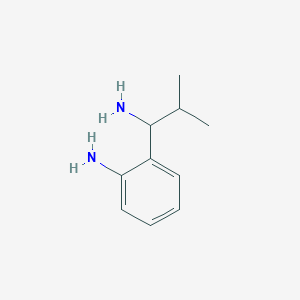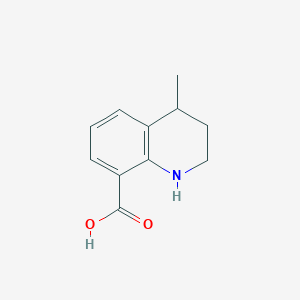
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
説明
“4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is a chemical compound . It is a derivative of tetrahydroquinoline, a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been a subject of research . For instance, the Pictet–Spengler reaction is a method often used for the synthesis of tetrahydroquinoline .Molecular Structure Analysis
The molecular formula of “4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is C11H13NO2 . The InChI code is 1S/C11H13NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-4,9,12H,5-6H2,1H3,(H,13,14) .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is 191.226 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 332.2±41.0 °C at 760 mmHg .科学的研究の応用
Synthetic Applications
Synthesis methodologies for tetrahydroquinoline derivatives, including those similar to "4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid," have been developed to produce enantiomerically pure compounds. These compounds serve as precursors for alkaloids and have applications in creating bioactive molecules with potential therapeutic benefits (Huber & Seebach, 1987). Additionally, methods for the β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives have been developed, facilitating the synthesis of complex molecules for drug discovery and natural product synthesis (Shabashov & Daugulis, 2010).
Pharmacological Applications
Tetrahydroquinoline derivatives have shown potential in various pharmacological applications. For instance, studies on the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids revealed compounds with potent activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990). Research on tetrahydroisoquinolines in therapeutics has identified these compounds as promising candidates for the treatment of cancer, central nervous system disorders, and infectious diseases (Singh & Shah, 2017).
Mass Spectrometry Applications
The study of gas-phase reactions of substituted isoquinolines, which are structurally related to tetrahydroquinolines, has been instrumental in understanding their fragmentation behavior in mass spectrometry. This knowledge is crucial for characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
特性
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHSTQBSRIRNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
CAS RN |
1332627-31-2 | |
| Record name | 1332627-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



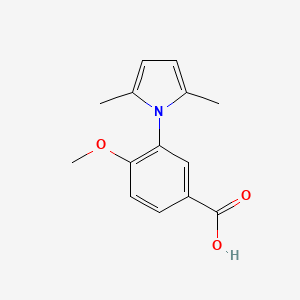

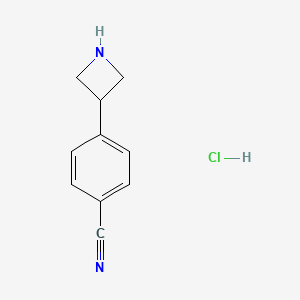
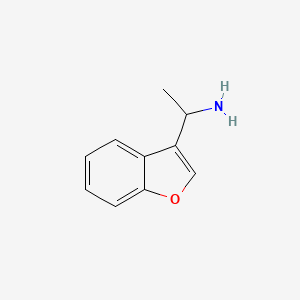
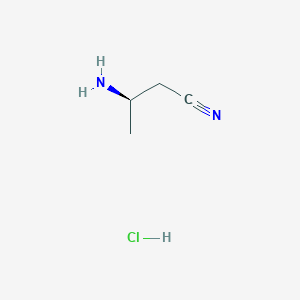
![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)
